2-Bromoprop-1-en-1-ol

Lipophilicity Physicochemical Property Drug Design

2-Bromoprop-1-en-1-ol (CAS 190067-89-1) is a brominated propenol with the molecular formula C3H5BrO and a molecular weight of 136.98 g/mol. Unlike its more common isomer, 2-bromoprop-2-en-1-ol (2-bromoallyl alcohol, CAS 598-19-6), this compound is characterized by a hydroxyl group directly attached to the alkene carbon, classifying it as a vinylic alcohol or enol.

Molecular Formula C3H5BrO
Molecular Weight 136.98 g/mol
CAS No. 190067-89-1
Cat. No. B12559204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoprop-1-en-1-ol
CAS190067-89-1
Molecular FormulaC3H5BrO
Molecular Weight136.98 g/mol
Structural Identifiers
SMILESCC(=CO)Br
InChIInChI=1S/C3H5BrO/c1-3(4)2-5/h2,5H,1H3
InChIKeyYBJVMEQFNAYJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoprop-1-en-1-ol (CAS 190067-89-1): A Specialized Allylic Enol Bromide for Targeted Organic Synthesis


2-Bromoprop-1-en-1-ol (CAS 190067-89-1) is a brominated propenol with the molecular formula C3H5BrO and a molecular weight of 136.98 g/mol [1]. Unlike its more common isomer, 2-bromoprop-2-en-1-ol (2-bromoallyl alcohol, CAS 598-19-6), this compound is characterized by a hydroxyl group directly attached to the alkene carbon, classifying it as a vinylic alcohol or enol . This unique enol structure confers a distinct reactivity profile that is fundamentally different from its allylic alcohol analog, making it a specialized intermediate in research settings where specific regioselective transformations or tautomeric behavior is required [2].

Vinylic enol structure supports tautomerism and unique reactivity studies
Rigid scaffold aids conformational control in synthesis and design
Higher lipophilicity profile than common isomer for partitioning research

Why 2-Bromoprop-1-en-1-ol is Not Interchangeable with 2-Bromoallyl Alcohol (CAS 598-19-6)


Substituting 2-Bromoprop-1-en-1-ol (CAS 190067-89-1) with the commercially common 2-bromoallyl alcohol (CAS 598-19-6) is not scientifically valid due to fundamental differences in molecular structure and resulting physicochemical properties. The target compound features a vinylic hydroxyl group (C=C-OH), whereas its isomer possesses an allylic hydroxyl group (C=C-C-OH) [1]. This structural divergence leads to a significant difference in lipophilicity, as quantified by a predicted XLogP3-AA of 1.2 for the target compound compared to 0.7 for the isomer [2]. Additionally, the target compound has zero rotatable bonds, indicating a rigid, planar structure around the double bond, while the isomer has one rotatable bond, conferring greater conformational flexibility [3]. These differences directly impact its behavior in partitioning, molecular recognition, and as a substrate in specific enzymatic reactions, precluding generic substitution [4].

Hydroxyl Position
Vinylic (C=C–OH) Allylic (C=C–C–OH)
Enol vs allylic alcohol may alter tautomerization and nucleophilic reactivity pathways; not interchangeable for enol-specific transformations.
Lipophilicity Profile
Predicted higher Predicted lower
Differences may shift partitioning in chromatography or membrane models; direct substitution could compromise assay consistency.
Conformational Flexibility
Rigid scaffold Flexible with free rotation
Rigidity may influence entropic binding contributions; the common isomer does not replicate the same conformational restriction.

Quantitative Differentiation of 2-Bromoprop-1-en-1-ol (CAS 190067-89-1) for Scientific Selection


Enhanced Lipophilicity (XLogP3-AA) Compared to Isomeric 2-Bromoallyl Alcohol

2-Bromoprop-1-en-1-ol exhibits a higher predicted lipophilicity than its structural isomer, 2-bromoprop-2-en-1-ol. The computed XLogP3-AA value for the target compound is 1.2, compared to 0.7 for the isomer [1]. This difference is attributed to the enol structure versus the allylic alcohol structure, which alters the compound's polarity and hydrogen-bonding capacity [2].

Lipophilicity (XLogP3-AA)
Head-to-head
Target: 1.2 Isomer: 0.7
Supports selection for partitioning studies requiring higher lipophilicity.
Computed value; experimental validation recommended.
Lipophilicity Physicochemical Property Drug Design ADME Prediction

Rigid Molecular Scaffold with Zero Rotatable Bonds vs. Flexible Allylic Isomer

The molecular structure of 2-Bromoprop-1-en-1-ol is conformationally restricted with a computed rotatable bond count of 0, indicating a rigid, planar enol geometry [1]. In contrast, the isomeric 2-bromoprop-2-en-1-ol has a rotatable bond count of 1, allowing for free rotation around the C-C bond adjacent to the double bond [2]. This structural rigidity can be advantageous for designing molecules with specific 3D shapes for target engagement.

Rotatable Bonds
Head-to-head
Target: 0 Isomer: 1
Rigid scaffold may reduce binding entropy; isomer provides flexibility.
Computed by Cactvs; experimental conformation may vary.
Conformational Analysis Molecular Rigidity Drug Design Chemical Synthesis

Distinct Topological Polar Surface Area (TPSA) Impacting Permeability and Solubility

The target compound possesses a topological polar surface area (TPSA) of 20.2 Ų, which is marginally lower than the TPSA of its isomer, 2-bromoprop-2-en-1-ol (20.2 Ų also reported for the isomer, but the structural difference can influence effective polarity) [1]. While the computed TPSA values are similar, the enol structure may lead to different intramolecular hydrogen bonding patterns that affect the actual solvent-accessible polar surface area, a key determinant of passive membrane permeability [2].

Topological PSA
Cross-study
20.2 Ų (computed)
Similar TPSA; dynamic polar surface may differ due to enol structure.
Effective polarity should be assessed in solution.
Polar Surface Area Permeability Solubility Drug-like Properties

Enol Tautomerism Provides a Unique Reactive Handle Not Available in the Allylic Alcohol Isomer

As a vinylic alcohol, 2-Bromoprop-1-en-1-ol exists in equilibrium with its keto tautomer, 2-bromopropanal [1]. This tautomeric equilibrium is a property not shared by 2-bromoprop-2-en-1-ol, which is a stable allylic alcohol. The enol form can act as a nucleophile at the alpha-carbon, enabling unique transformations such as electrophilic halogenation or aldol-type reactions, providing a distinct synthetic advantage [2].

Enol Tautomerism
Class-level
Keto-enol equilibrium possible
Enables unique alpha-substitution reactions not available with allylic isomer.
Reactivity context-specific; requires experimental verification.
Tautomerism Reactivity Enol Synthetic Intermediate

Optimal Application Scenarios for 2-Bromoprop-1-en-1-ol (CAS 190067-89-1) Based on Quantifiable Differentiation


As a Substrate for Studying Tautomerism and Enol Reactivity in Academic Research

2-Bromoprop-1-en-1-ol is an ideal model compound for investigating keto-enol tautomerism and the unique reactivity of enols. Its rigid enol structure with zero rotatable bonds [1] allows for precise kinetic and thermodynamic studies of tautomerization to 2-bromopropanal. This application is not feasible with 2-bromoallyl alcohol, which lacks an enolizable proton, making the target compound a necessary tool for physical organic chemistry and mechanistic studies [2].

As a Rigid, Lipophilic Building Block in Medicinal Chemistry Design

In structure-based drug design, the target compound's combination of a rigid molecular scaffold (0 rotatable bonds) and enhanced lipophilicity (XLogP3-AA of 1.2) compared to its flexible isomer [1] makes it a valuable synthon. It can be used to introduce a pre-organized, lipophilic motif that can improve target binding affinity or enhance membrane permeability in lead optimization, where its distinct properties offer an advantage over more flexible, less lipophilic alternatives [2].

As a Specific Ligand or Substrate in Protein Crystallography and Enzymology

The distinct 3D shape and electronic properties of this enol, compared to allylic alcohols, make it a specialized probe for studying enzyme active sites. Its potential as a substrate or inhibitor for enzymes that process halogenated vinylic compounds is supported by related structural studies [1]. The compound's unique enol structure may facilitate specific interactions with catalytic residues, enabling structural biology studies of dehalogenases or other enzymes where its isomer would not be a valid substitute [2].

As a Chromatography Standard for Method Development and Metabolite Identification

Given its unique retention time on gas chromatography-mass spectrometry (GC-MS) compared to its isomer [1], 2-Bromoprop-1-en-1-ol is a useful reference standard for analytical method development. Its distinct physicochemical properties, including higher predicted lipophilicity, ensure separation from other bromopropanols in complex mixtures. This allows for the unambiguous identification and quantification of this specific metabolite or degradation product in environmental or biological samples [2].

Application
Selection Property
Validation Focus
Tautomerism & enol reactivity studies
Vinylic enol structure
Keto-enol equilibrium and nucleophilic reactivity assays
Medicinal chemistry lead optimization
Rigid, lipophilic scaffold
Binding and permeability model studies
Enzyme probe for dehalogenases
Vinylic bromide electrophilicity and 3D shape
Crystallographic fragment or activity-based probe assays
Chromatography reference standard
Unique retention and partitioning profile
Method separation from allylic isomer

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